molecular formula C19H15N3OS B11440518 4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B11440518
M. Wt: 333.4 g/mol
InChI Key: HBSOMSRRSDRCDG-UHFFFAOYSA-N
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Description

4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thiophene and benzamide groups in its structure further enhances its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves a multi-step process:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the Benzamide Group: The final step involves the acylation of the imidazo[1,2-a]pyridine derivative with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at the para position relative to the amide group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand for various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazo[1,2-a]pyridine core is known to interact with γ-aminobutyric acid type A (GABA_A) receptors, modulating their activity and leading to various physiological effects. The thiophene and benzamide groups may enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
  • N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine

Uniqueness

4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the presence of the 4-methyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

4-methyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C19H15N3OS/c1-13-7-9-14(10-8-13)19(23)21-18-17(15-5-4-12-24-15)20-16-6-2-3-11-22(16)18/h2-12H,1H3,(H,21,23)

InChI Key

HBSOMSRRSDRCDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4

Origin of Product

United States

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